

Application Notes and Protocols for Cy5.5-SE in Dual-Labeling Experiments

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597321

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Cy5.5-SE

Cyanine5.5 succinimidyl ester (**Cy5.5-SE**) is a reactive fluorescent dye belonging to the cyanine family, known for its emission in the far-red to near-infrared (NIR) spectrum.[1][2] Its succinimidyl ester functional group readily reacts with primary amines on biomolecules, such as the lysine residues of proteins and antibodies, to form stable amide bonds.[3][4] This property makes **Cy5.5-SE** an invaluable tool for fluorescently labeling a wide range of biological targets.

The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, which is typically more prominent in the green and yellow regions of the spectrum. This leads to a significantly higher signal-to-noise ratio, making it particularly well-suited for sensitive detection in complex biological samples and in vivo imaging.[2]

Key Properties of Cy5.5-SE

Property	Value	Reference
Chemical Name	Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indole-5,7-disulfonate	[1]
Molecular Weight	~1317.7 g/mol	[1]
Excitation Max (λ_{ex})	~675 nm	[1]
Emission Max (λ_{em})	~694 nm	[1]
Extinction Coefficient	~190,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Soluble in DMSO and DMF	[5][6]
Reactivity	Reacts with primary amines	[3]

Applications in Dual-Labeling Experiments

Cy5.5 is frequently employed in dual-labeling experiments to simultaneously visualize and quantify two different targets within the same sample. Its spectral properties allow for minimal crosstalk with fluorophores that emit in the shorter wavelength regions, such as FITC, Alexa Fluor 488, and Green Fluorescent Protein (GFP).

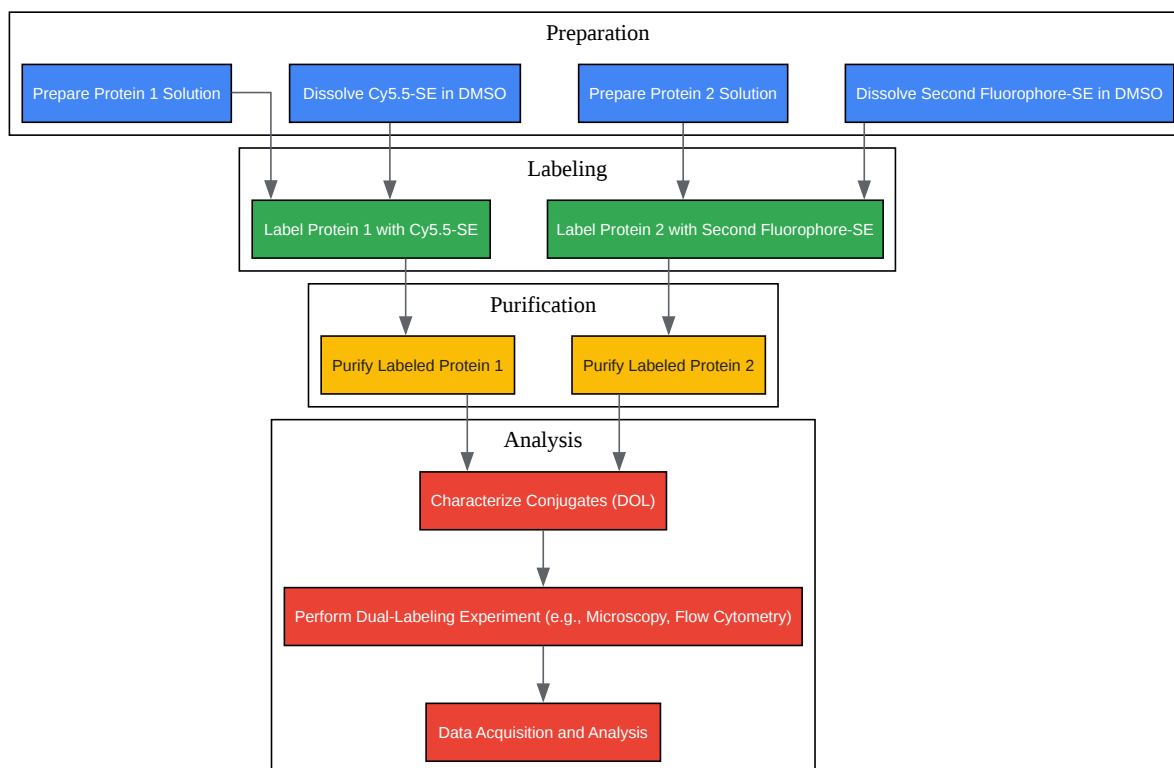
Common applications of **Cy5.5-SE** in dual-labeling studies include:

- **Fluorescence Resonance Energy Transfer (FRET):** Cy5.5 can serve as an acceptor for donor fluorophores like Cy3, enabling the study of molecular interactions and conformational changes.
- **Flow Cytometry:** Dual-staining with Cy5.5 and another fluorophore allows for the identification and quantification of distinct cell populations based on the expression of two different markers.

- **Fluorescence Microscopy:** Co-localization studies using Cy5.5 and a spectrally distinct fluorophore can reveal the spatial relationship between two proteins or cellular structures.
- **In Vivo Imaging:** The near-infrared emission of Cy5.5 provides deeper tissue penetration, making it suitable for dual-modality imaging in animal models when combined with other imaging agents.[\[7\]](#)

Experimental Workflow for Dual-Labeling

The following diagram illustrates a general workflow for a dual-labeling experiment using **Cy5.5-SE** and another NHS-ester reactive dye.



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Caption: General workflow for a dual-labeling experiment.

Protocols

Protocol 1: Labeling an Antibody with Cy5.5-SE

This protocol provides a general guideline for labeling an IgG antibody with **Cy5.5-SE**. Optimization may be required for different proteins.

Materials:

- **Cy5.5-SE**
- IgG antibody (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare the Antibody:
 - Dissolve the IgG antibody in PBS at a concentration of 2-10 mg/mL.
 - Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[\[4\]](#)
- Prepare the Dye Solution:
 - Warm the vial of **Cy5.5-SE** to room temperature before opening.
 - Dissolve the **Cy5.5-SE** in DMSO to a concentration of 10 mg/mL immediately before use.
[\[5\]](#)
- Labeling Reaction:
 - Calculate the required volume of the **Cy5.5-SE** solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.

- Add the calculated amount of **Cy5.5-SE** solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature in the dark with gentle rotation.[4]
- Purification:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm and 675 nm.
 - Calculate the protein concentration and the dye concentration using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{675} \times \text{Correction Factor})] / (\text{Protein Extinction Coefficient})$
 - Dye Concentration (M) = $A_{675} / (\text{Cy5.5 Extinction Coefficient})$
 - The correction factor for Cy5.5 at 280 nm is typically around 0.05.
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Protocol 2: Dual-Labeling of Two Proteins for Co-localization Studies

This protocol describes the simultaneous labeling of two different proteins with **Cy5.5-SE** and another spectrally compatible NHS-ester dye (e.g., FITC or Alexa Fluor 488-SE) for use in fluorescence microscopy.

Materials:

- Protein 1 and Protein 2 (in amine-free buffer)
- **Cy5.5-SE**
- Second Fluorophore-SE (e.g., Alexa Fluor 488-SE)
- Anhydrous DMSO
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Two separate purification columns
- PBS

Procedure:

- Prepare Proteins and Dyes:
 - Prepare Protein 1 and Protein 2 solutions in separate tubes as described in Protocol 1.
 - Prepare separate stock solutions of **Cy5.5-SE** and the second fluorophore-SE in DMSO as described in Protocol 1.
- Labeling Reactions (perform in parallel):
 - Label Protein 1 with **Cy5.5-SE** according to the procedure in Protocol 1.
 - In a separate reaction, label Protein 2 with the second fluorophore-SE using a similar procedure. The optimal dye-to-protein ratio may differ for the second fluorophore and should be optimized.
- Purification:
 - Purify each labeled protein separately using a dedicated purification column to avoid cross-contamination.
- Characterization:

- Determine the DOL for both labeled proteins as described in Protocol 1, using the appropriate absorbance maxima and extinction coefficients for the second fluorophore.
- Sample Preparation for Microscopy:
 - Prepare cells or tissue sections according to standard protocols.
 - Incubate the sample with both labeled proteins simultaneously or sequentially, depending on the experimental design.
 - Wash the sample to remove unbound labeled proteins.
 - Mount the sample for imaging.
- Image Acquisition:
 - Acquire images using a fluorescence microscope equipped with appropriate filter sets for both fluorophores to minimize bleed-through.
 - Acquire images sequentially for each channel to further reduce crosstalk.

Data Presentation

While comprehensive, directly comparative quantitative data for dual-labeling experiments involving **Cy5.5-SE** is not always presented in a standardized tabular format across the literature, the following tables summarize typical performance characteristics gathered from various sources.

Table 1: Spectral Compatibility of Cy5.5 with Common Fluorophores for Dual-Labeling

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Spectral Overlap with Cy5.5	Recommended Filter Set Separation
Cy5.5	~675	~694	-	-
FITC	~495	~519	Low	Yes
Alexa Fluor 488	~495	~519	Low	Yes
GFP	~488	~509	Low	Yes
Cy3	~550	~570	Low	Yes

Table 2: Representative Quantitative Data in Dual-Labeling Applications (Compiled from multiple sources)

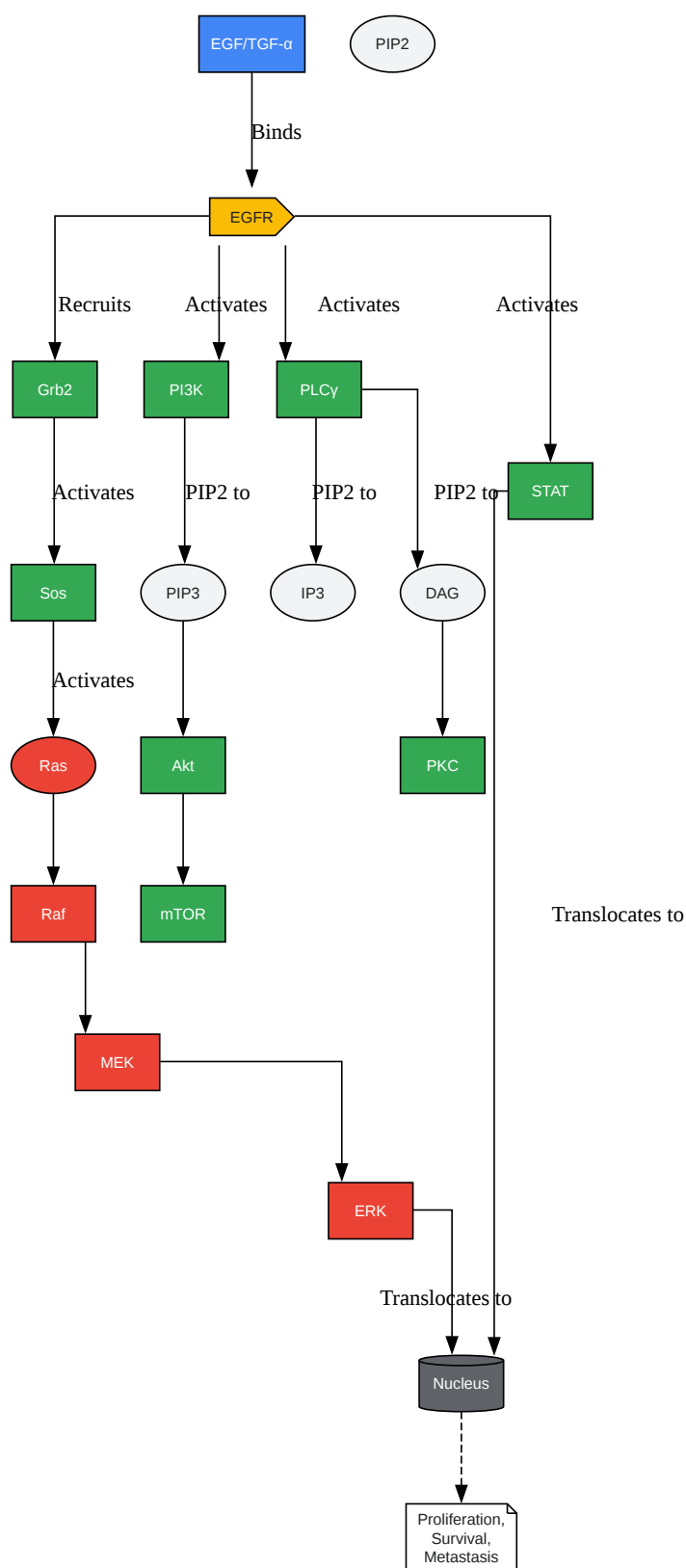
Application	Fluorophore Pair	Labeling Efficiency / DOL	Signal-to-Noise Ratio (SNR)	FRET Efficiency	Reference
FRET	Cy3 (Donor) / Cy5.5 (Acceptor)	DOL: 2-4 for each	High	Dependent on distance (typically 10-80%)	[8]
Flow Cytometry	FITC / Cy5.5	DOL: 3-7	High for Cy5.5 due to low autofluorescence	N/A	[9]
Microscopy	Alexa Fluor 488 / Cy5.5	DOL: 2-5	High	N/A	[10]

Note: The values presented in Table 2 are representative and can vary significantly depending on the specific protein, labeling conditions, and instrumentation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGF signaling pathways, which are common targets of investigation in dual-labeling experiments.

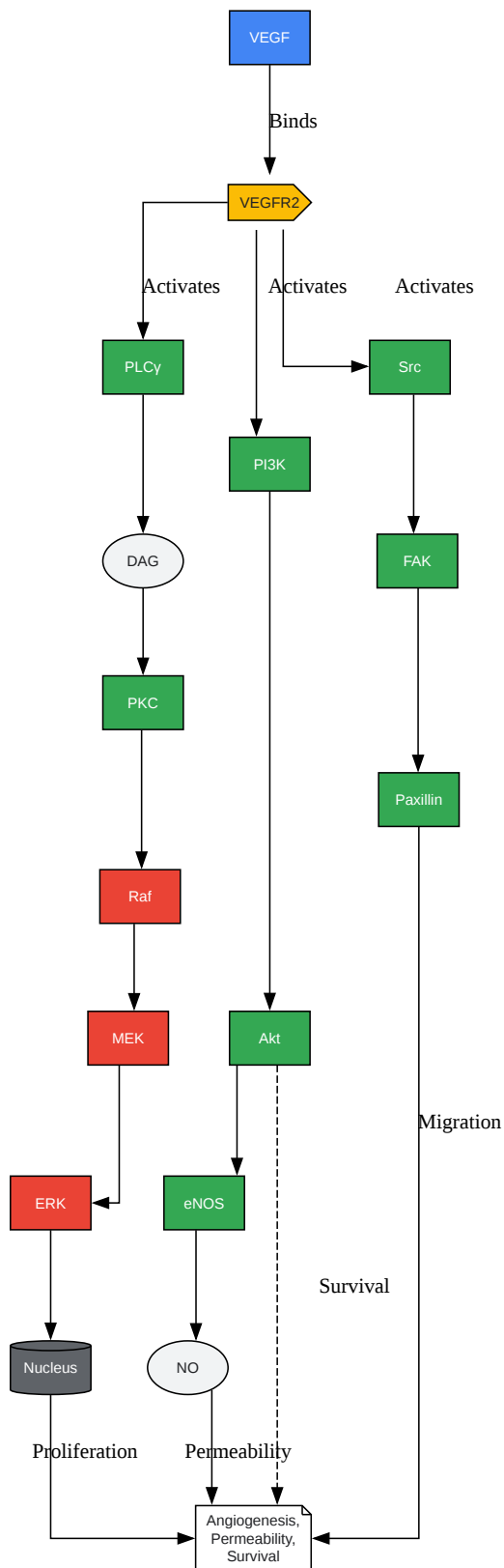
EGFR Signaling Pathway



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Caption: Simplified EGFR signaling pathway.[11][12][13][14]

VEGF Signaling Pathway



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Caption: Key pathways in VEGF signaling.[1][11][15][16][17]

Troubleshooting

Issue	Possible Cause	Recommendation	Reference
Low/No Signal from Cy5.5	- Inefficient labeling	- Optimize dye-to-protein ratio and reaction pH (8.3-8.5).- Ensure protein buffer is amine-free.	[4][18]
- Photobleaching	- Use an anti-fade mounting medium.- Minimize exposure to excitation light.	[19][20]	
- Incorrect filter set	- Use a filter set appropriate for Cy5.5 (Ex: ~630-650 nm, Em: ~670-720 nm).	[17]	
High Background	- Unreacted free dye	- Ensure thorough purification after labeling.	[18]
- Non-specific antibody binding	- Use a blocking buffer (e.g., BSA or serum).- Titrate antibody concentration.	[21]	
- Autofluorescence	- Use appropriate controls to assess autofluorescence.- Cy5.5 is generally good for avoiding this.	[19]	
Bleed-through/Crosstalk	- Spectral overlap of fluorophores	- Choose fluorophores with well-separated emission spectra.- Use narrow bandpass emission filters.- Perform sequential image acquisition.	[19][22]

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- | | |
|--------|--|
| - FRET | - If FRET is not the intended measurement, choose a fluorophore pair with a larger Förster distance. [9] |
|--------|--|
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